2-Cyano-4-(3-methylthiophenyl)phenol
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Overview
Description
2-Cyano-4-(3-methylthiophenyl)phenol is an organic compound that features a cyano group (-CN) and a phenol group (-OH) attached to a benzene ring, which is further substituted with a 3-methylthiophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-4-(3-methylthiophenyl)phenol typically involves the following steps:
Formation of the Cyano Group: The cyano group can be introduced through a nucleophilic substitution reaction using a suitable cyanating agent such as potassium cyanide or sodium cyanide.
Substitution Reactions: The phenol group can be introduced via electrophilic aromatic substitution reactions, where phenol is reacted with a suitable electrophile.
Introduction of the 3-Methylthiophenyl Group: This can be achieved through a cross-coupling reaction such as the Suzuki-Miyaura coupling, where a boronic acid derivative of 3-methylthiophenyl is coupled with a halogenated benzene derivative in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The phenol group can undergo oxidation to form quinones.
Reduction: The cyano group can be reduced to form amines.
Substitution: The aromatic ring can undergo various electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Electrophiles such as bromine or nitronium ions can be used in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinones and hydroquinones.
Reduction: Amines and related derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
2-Cyano-4-(3-methylthiophenyl)phenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals with cyano and phenol functional groups.
Industry: Utilized in the production of dyes, agrochemicals, and electronic materials.
Mechanism of Action
The mechanism of action of 2-Cyano-4-(3-methylthiophenyl)phenol involves its interaction with various molecular targets:
Molecular Targets: Enzymes and proteins that can interact with the phenol and cyano groups.
Pathways Involved: The compound can participate in redox reactions, nucleophilic addition, and electrophilic substitution, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2-Cyano-4-(4-methylthiophenyl)phenol: Similar structure but with the methylthiophenyl group in a different position.
2-Cyano-4-(2-methylpropoxy)phenyl: Contains a different substituent on the benzene ring.
Uniqueness
2-Cyano-4-(3-methylthiophenyl)phenol is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for targeted applications in synthesis and research.
Properties
IUPAC Name |
2-hydroxy-5-(3-methylsulfanylphenyl)benzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NOS/c1-17-13-4-2-3-10(8-13)11-5-6-14(16)12(7-11)9-15/h2-8,16H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXDIGMWSVLKHOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C2=CC(=C(C=C2)O)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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